

# What are the chemical properties of (+)-Men-Leu-OH?

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## Compound of Interest

Compound Name: (+)-Men-Leu-OH

Cat. No.: B8055615

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An In-depth Technical Guide on the Chemical Properties of **(+)-Men-Leu-OH**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(+)-Men-Leu-OH**, chemically known as N-((+)-Menthoxycarbonyl)-L-leucine, is a chiral amino acid derivative that has become a cornerstone in the field of modern synthetic organic chemistry. It functions as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation reactions. This technical guide provides a comprehensive overview of its chemical properties, including its structural details, chemical identifiers, and known physicochemical characteristics. A generalized experimental protocol for its synthesis is outlined, and its principal application as a stereodirecting ligand is discussed. This guide aims to serve as a crucial resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are leveraging advanced catalytic methodologies.

## Introduction

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, allowing for more atom-economical and efficient routes to complex molecular architectures. A significant advancement in this area is the advent of chiral ligands capable of controlling the stereochemical outcome of these transformations. **(+)-Men-Leu-OH** stands out as a seminal example of such a ligand, developed and extensively applied by the research group of Jin-Quan Yu.

Structurally, **(+)-Men-Leu-OH** is an amalgam of the essential amino acid L-leucine and a chiral auxiliary derived from (+)-menthol. This unique combination has proven exceptionally potent in inducing high levels of enantioselectivity across a broad spectrum of palladium-catalyzed C-H functionalization reactions. This document consolidates the available technical data on the chemical properties of **(+)-Men-Leu-OH**.

## Chemical Properties and Data Presentation

This section summarizes the key chemical identifiers and physicochemical properties of **(+)-Men-Leu-OH** in a structured tabular format for clarity and ease of comparison.

Table 1: Chemical Identifiers for **(+)-Men-Leu-OH**

Identifier	Value
IUPAC Name	(2S)-4-methyl-2-[[[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy]carbonylamino]pentanoic acid
Synonym(s)	N-(+)-Menthylcarbonyl-L-leucine[1]
CAS Number	1047650-51-0[1]
Molecular Formula	C <sub>17</sub> H <sub>31</sub> NO <sub>4</sub> [1]
Molecular Weight	313.43 g/mol [1]
InChI Key	JDNKQMWGCKCHBF-XGUBFFRZSA-N[1]
Canonical SMILES	CC(C)C--INVALID-LINK--NC(=O)O[C@H]1C--INVALID-LINK--CC[C@H]1C(C)C

Table 2: Physicochemical Data for **(+)-Men-Leu-OH**

Property	Value
Physical Form	Powder
Melting Point	Specific data is not available in the searched literature.
Specific Rotation ( $[\alpha]_D$ )	Specific data is not available in the searched literature.
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). It is anticipated to have limited solubility in water and nonpolar solvents like hexanes.

## Experimental Protocols

Although a detailed, peer-reviewed synthesis protocol specifically for **(+)-Men-Leu-OH** was not located during the literature search, its preparation can be reliably achieved using a standard and well-established method for the N-acylation of an amino acid with a chloroformate.

### General Synthesis of **(+)-Men-Leu-OH**:

The synthesis proceeds via the reaction of L-leucine with (+)-menthyl chloroformate under Schotten-Baumann conditions.

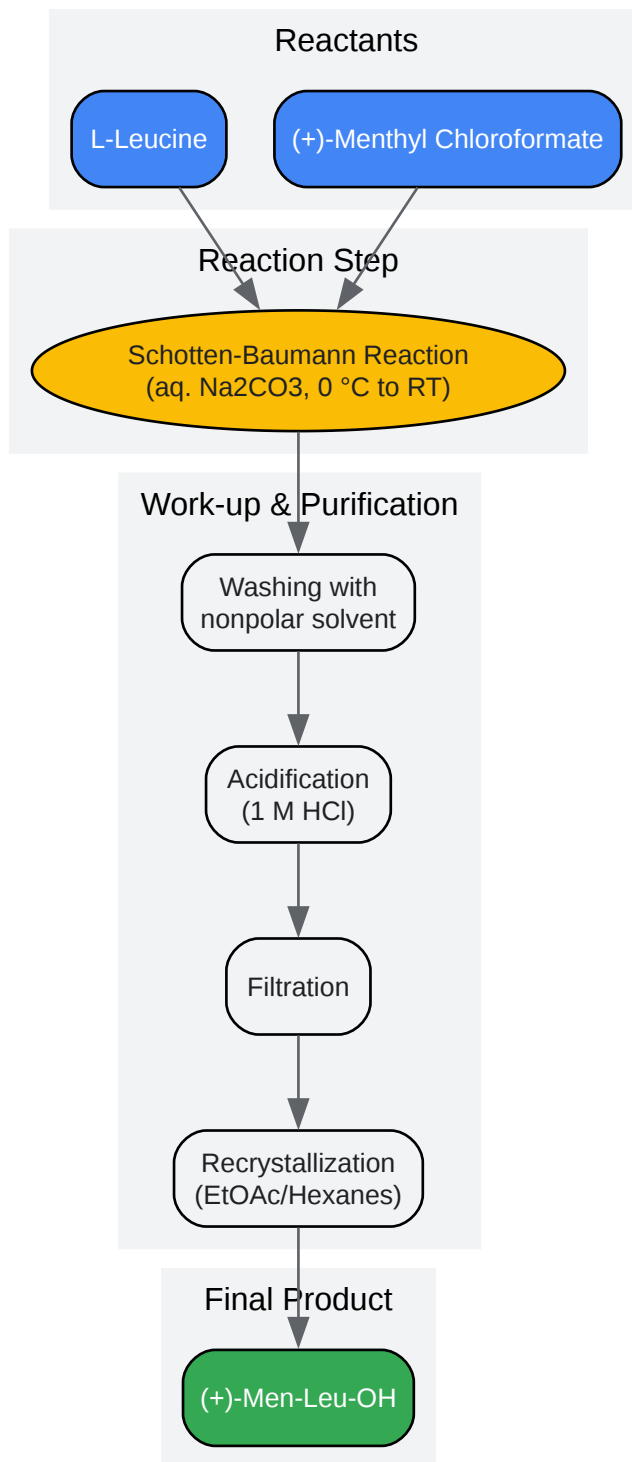
- Preparation of L-leucine solution: L-leucine (1.0 equivalent) is dissolved in a 1 M aqueous solution of a base such as sodium carbonate (2.5 equivalents). The mixture is stirred until a homogeneous solution is formed and subsequently cooled to 0 °C in an ice bath.
- Reaction with (+)-menthyl chloroformate: A solution of (+)-menthyl chloroformate (1.1 equivalents) in a suitable organic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to the vigorously stirred, chilled L-leucine solution.
- Reaction Monitoring: The reaction mixture is allowed to gradually warm to room temperature and is stirred for a period of 4 to 12 hours. The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is transferred to a separatory funnel. The aqueous phase is washed with a nonpolar organic solvent, such as diethyl ether or hexanes, to remove any unreacted (+)-menthyl chloroformate and the byproduct, (+)-menthol.
- **Acidification and Product Isolation:** The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 2-3 using a 1 M HCl solution. The resulting precipitate, which is the desired product **(+)-Men-Leu-OH**, is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water and dried under vacuum. Further purification can be accomplished by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

## Mandatory Visualizations

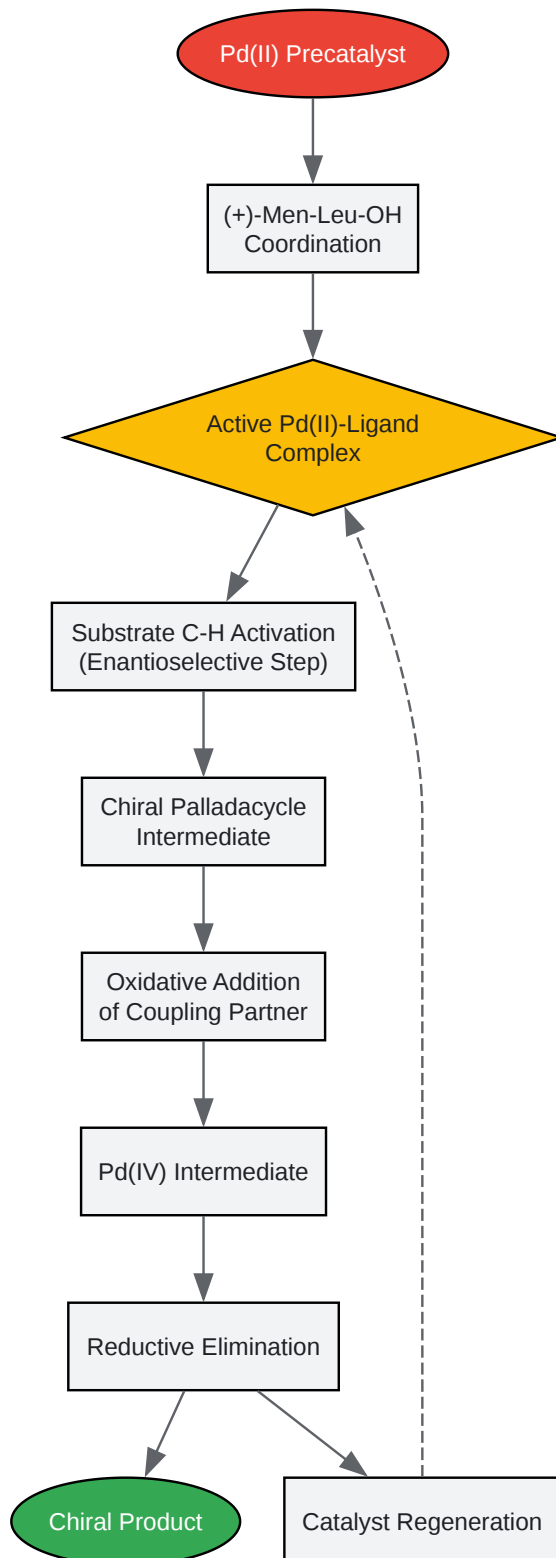
Synthesis Workflow of **(+)-Men-Leu-OH**

## Synthesis Workflow for (+)-Men-Leu-OH

[Click to download full resolution via product page](#)Caption: A generalized workflow for the synthesis of **(+)-Men-Leu-OH**.

## Logical Relationship in C-H Activation Catalysis

## Role of (+)-Men-Leu-OH in Pd-Catalyzed C-H Activation

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Caption: The pivotal role of **(+)-Men-Leu-OH** within a catalytic cycle.

## Concluding Remarks

**(+)-Men-Leu-OH** has been firmly established as an indispensable tool in the arsenal of modern synthetic organic chemistry, primarily for its remarkable efficacy in directing enantioselective C-H activation reactions. While comprehensive physicochemical data, such as a precise melting point and specific rotation, are not readily available in the public domain, its synthesis is straightforward via established methodologies. The paramount importance of this compound is derived from its application as a chiral ligand, which facilitates the synthesis of intricate, high-value molecules. It is anticipated that further research will lead to a more exhaustive characterization of this and analogous ligands, thereby broadening their utility and impact within the scientific community.

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## References

- 1. Discussing C-H Activation Reactions With MacArthur Fellow Jin-Quan Yu [axial.acs.org]
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